molecular formula C18H21N3O3S B2772112 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide CAS No. 343373-11-5

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide

Cat. No.: B2772112
CAS No.: 343373-11-5
M. Wt: 359.44
InChI Key: SEDXMCOGODDGDU-UHFFFAOYSA-N
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Description

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide is a complex organic compound with a molecular formula of C18H21N3O3S and a molar mass of 359.44 g/mol This compound is characterized by the presence of an acetylamino group attached to a pyridine ring, a sulfanyl linkage, and a benzenecarboxamide moiety

Preparation Methods

The synthesis of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions. For instance, the acetylation of 6-amino-3-pyridinethiol can be followed by a nucleophilic substitution reaction with 2-chlorobenzoyl chloride to form the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the sulfanyl linkage may participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but they are believed to involve oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3-methoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13(22)21-17-9-8-14(12-20-17)25-16-7-4-3-6-15(16)18(23)19-10-5-11-24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDXMCOGODDGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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